molecular formula C21H22FN3O3 B11014843 N-[4-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014843
M. Wt: 383.4 g/mol
InChI Key: YFUTXACWSMUBHQ-UHFFFAOYSA-N
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Description

N-[4-(ACETYLAMINO)PHENYL]-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes an acetylamino group, a fluorophenethyl group, and a pyrrolidinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ACETYLAMINO)PHENYL]-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the acetylamino group, and the attachment of the fluorophenethyl group. Common reagents used in these reactions include acetic anhydride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ACETYLAMINO)PHENYL]-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(ACETYLAMINO)PHENYL]-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(ACETYLAMINO)PHENYL]-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(ACETYLAMINO)PHENYL]-1-(3-CHLORO-4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-[4-(ACETYLAMINO)PHENYL]-1-(4-BROMOPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE

Uniqueness

N-[4-(ACETYLAMINO)PHENYL]-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the fluorophenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22FN3O3/c1-14(26)23-18-6-8-19(9-7-18)24-21(28)16-12-20(27)25(13-16)11-10-15-2-4-17(22)5-3-15/h2-9,16H,10-13H2,1H3,(H,23,26)(H,24,28)

InChI Key

YFUTXACWSMUBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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